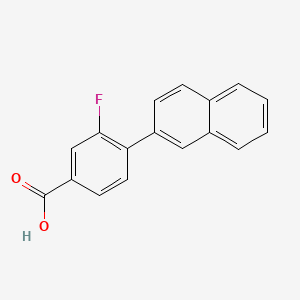

3-Fluoro-4-(naphthalen-2-YL)benzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with both a carboxyl group (-COOH) and one or more halogen atoms. The introduction of a fluorine atom, as is the case in the subject molecule, can significantly alter the electronic properties, acidity, and lipophilicity of the parent benzoic acid. These modifications are often exploited in medicinal chemistry and materials science to fine-tune the biological activity or physical properties of a molecule. For instance, the strategic placement of fluorine can block metabolic pathways or enhance binding affinity to biological targets.

Significance of the Naphthalene (B1677914) Moiety in Organic Synthesis and Chemical Biology

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a prominent scaffold in a multitude of biologically active compounds. libretexts.orgacs.orgpsu.edu Its extended π-system and rigid structure provide a platform for developing compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. libretexts.orgacs.orgpsu.edu Several FDA-approved drugs incorporate a naphthalene core, underscoring its importance in drug discovery. libretexts.orgpsu.edu In organic synthesis, naphthalene derivatives serve as versatile building blocks for the construction of complex molecular architectures. youtube.com

Hypothetical Research Trajectories and Intellectual Merit

Given the lack of specific studies, the intellectual merit of investigating 3-Fluoro-4-(naphthalen-2-YL)benzoic acid would lie in several potential areas. A primary research trajectory would likely involve its synthesis, which could plausibly be achieved via a Suzuki-Miyaura cross-coupling reaction. This would involve reacting a boronic acid or ester derivative of naphthalene with a suitably substituted 3-fluoro-4-halobenzoic acid.

Subsequent research would logically focus on characterizing its physicochemical properties and exploring its potential biological activities. The combination of the fluorinated benzoic acid and the naphthalene moiety suggests that it could be investigated as a potential inhibitor of enzymes or as a ligand for nuclear receptors, areas where both individual components have shown promise.

Postulated Interdisciplinary Relevance

The study of this compound would inherently be an interdisciplinary endeavor. Its synthesis and characterization fall squarely within the domain of organic chemistry . Investigations into its potential biological effects would extend into medicinal chemistry and chemical biology , potentially uncovering new therapeutic leads. Furthermore, should the compound exhibit interesting photophysical properties due to the naphthalene chromophore, it could be of interest to materials science for applications in organic electronics or as a fluorescent probe.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOIDJWLZDGWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681309 | |

| Record name | 3-Fluoro-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-62-3 | |

| Record name | 3-Fluoro-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Naphthalen 2 Yl Benzoic Acid

Carbon-Carbon Bond Formation Approaches

The formation of the aryl-aryl bond is the cornerstone of the synthesis of 3-Fluoro-4-(naphthalen-2-YL)benzoic acid . Several modern synthetic methods can be employed to achieve this transformation.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This is a widely used method for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of This compound , this would typically involve the reaction of 4-bromo-3-fluorobenzoic acid with naphthalen-2-ylboronic acid . mdpi.comresearchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

| Parameter | Condition | Reference |

| Electrophile | 4-bromo-3-fluorobenzoic acid | |

| Nucleophile | naphthalen-2-ylboronic acid | mdpi.com |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos) | mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | mdpi.com |

| Solvent | Toluene/Ethanol, Dioxane/Water, or DMF | nih.gov |

| Temperature | 80-110 °C | nih.gov |

Heck Coupling: While less common for this specific transformation, a Heck-type reaction could be envisioned. This would involve the reaction of 2-bromonaphthalene with 3-fluoro-4-vinylbenzoic acid (which would need to be synthesized separately) in the presence of a palladium catalyst and a base. The resulting styrenyl intermediate would then require oxidation to the carboxylic acid.

Sonogashira Coupling: A Sonogashira coupling approach would involve the reaction of 4-bromo-3-fluorobenzoic acid with 2-ethynylnaphthalene . The resulting alkyne-linked intermediate would then need to be reduced to form the desired C-C single bond. This multi-step process makes it a less direct route compared to the Suzuki-Miyaura coupling.

An alternative approach involves the formation of a Grignard reagent. This method would proceed in two key steps:

Formation of the Grignard Reagent: 2-Bromonaphthalene can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form naphthalen-2-ylmagnesium bromide .

Coupling and Carboxylation: This Grignard reagent can then be added to a suitable electrophile such as 2-fluoro-4-iodobenzonitrile . The resulting intermediate can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. A variation could involve the carboxylation of a biaryl Grignard reagent formed from a dihalide precursor.

Fluorination Strategies for Selective Introduction of the Fluorine Atom

The introduction of a fluorine atom onto an aromatic ring requires careful consideration of the available methodologies to ensure regioselectivity and efficiency. Both electrophilic and nucleophilic fluorination strategies can be envisioned for the synthesis of precursors to this compound.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). These reactions are typically performed on electron-rich aromatic substrates. In the context of synthesizing a precursor to the target molecule, an appropriate benzoic acid derivative could be subjected to electrophilic fluorination. Reagents such as Selectfluor® are commonly employed for such transformations. nih.gov The reaction proceeds via the attack of the aromatic ring on the electrophilic fluorine source, often facilitated by a catalyst. A potential challenge in this approach is controlling the regioselectivity, as the directing effects of the substituents on the benzoic acid ring will influence the position of fluorination.

A divergent strategy for the fluorination of phenylacetic acid derivatives has been presented, which is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. nih.gov The reaction outcome is critically dependent on the solvent, with non-aqueous conditions favoring the formation of α-fluoro-α-arylcarboxylic acids. nih.gov

Nucleophilic fluorination offers an alternative and often more common route for introducing fluorine into aromatic systems, especially for arenes that are not electron-rich. This strategy typically involves the displacement of a leaving group, such as a halogen or a triflate, by a nucleophilic fluoride (B91410) source like an alkali metal fluoride (e.g., KF, CsF).

For the synthesis of this compound, a plausible precursor would be an aryl halide or triflate. Palladium-catalyzed methods have been developed for the nucleophilic fluorination of unactivated (hetero)aryl bromides and iodides, proceeding with minimal formation of reduction byproducts. nih.govacs.org Copper-catalyzed systems have also been shown to be effective for the nucleophilic fluorination of aryl halides, including electron-rich substrates that are not amenable to traditional SNAr reactions. snmjournals.orgacs.org These reactions can be performed under mild conditions and are tolerant of various functional groups. acs.org The choice of catalyst, ligand, and fluoride source is crucial for achieving high yields and selectivity. nih.govsnmjournals.org

A recent approach leverages the cooperative action of 18-crown-6 (B118740) ether and tetramethylammonium (B1211777) chloride to catalytically access the reactivity of tetramethylammonium fluoride, enabling the fluorination of heteroaryl chlorides and aryl triflates under mild conditions. nih.gov

| Strategy | Fluorine Source | Typical Substrate | Key Features | Potential Challenges |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electron-rich arenes | Direct C-H fluorination possible | Regioselectivity control, harsh reagents |

| Nucleophilic Fluorination | KF, CsF, AgF | Aryl halides, aryl triflates | Good for electron-deficient arenes, milder conditions | Requires pre-functionalized substrate |

Optimization of Reaction Conditions and Process Scale-Up Considerations

The key step in the synthesis of this compound is the formation of the biaryl bond, most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. numberanalytics.com The optimization of this reaction is critical for maximizing yield and purity, especially for process scale-up.

Key parameters for optimization include:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(OH)₂, Pd₂(dba)₃) and ligand is crucial. nih.govbeilstein-journals.org Ligands play a significant role in stabilizing the palladium catalyst and facilitating the catalytic cycle. beilstein-journals.org

Base: An appropriate base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid. nih.govgctlc.org

Solvent: The solvent system can significantly impact the reaction rate and yield. While organic solvents are common, aqueous media are increasingly used to align with green chemistry principles. gctlc.orgcdnsciencepub.com

Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction while minimizing side product formation. researchgate.net Microwave-assisted organic synthesis (MAOS) can be employed to reduce reaction times and potentially increase yields. researchgate.net

| Parameter | Examples | Impact on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(OH)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction. nih.govbeilstein-journals.org |

| Ligand | Phosphine-based ligands (e.g., S-Phos) | Stabilizes the catalyst and influences reactivity and selectivity. beilstein-journals.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. nih.govgctlc.org |

| Solvent | Toluene, THF, Dioxane, Water | Affects solubility of reactants and catalyst, influences reaction rate. beilstein-journals.orggctlc.org |

| Temperature | Room temperature to reflux | Impacts reaction kinetics and can influence side reactions. beilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. rsc.org In the context of synthesizing this compound via a Suzuki-Miyaura coupling, several green strategies can be implemented:

Use of Aqueous Media: Performing the Suzuki-Miyaura reaction in water or a water-alcohol mixture can significantly reduce the use of hazardous organic solvents. gctlc.orgcdnsciencepub.com

Recyclable Catalysts: The development of recyclable catalysts, such as fluorous-tagged palladium precatalysts, allows for the recovery and reuse of the expensive and environmentally sensitive palladium catalyst. acs.org

Energy Efficiency: Optimizing reaction conditions, such as using microwave heating, can lead to shorter reaction times and reduced energy consumption compared to traditional heating methods. gctlc.orgresearchgate.net

Atom Economy: The Suzuki-Miyaura reaction itself is considered to have good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Recent advancements have focused on developing ligand-free Suzuki-Miyaura reactions in environmentally benign media, such as water extracts of banana, further simplifying the process and enhancing its green credentials. rsc.org

Total Synthesis and Fragment-Based Synthesis Approaches

The construction of this compound can be approached from two main strategic perspectives: total synthesis and fragment-based synthesis.

Total Synthesis would involve the construction of the entire molecular framework from simpler, commercially available starting materials. A plausible total synthesis route would likely involve a convergent approach where the fluorinated benzoic acid moiety and the naphthalene (B1677914) moiety are synthesized separately and then coupled together in a key bond-forming step, such as the aforementioned Suzuki-Miyaura cross-coupling. For example, 3-fluoro-4-bromobenzoic acid could be coupled with naphthalene-2-boronic acid.

Fragment-Based Synthesis , in a broader sense, refers to a strategy where pre-synthesized and well-characterized molecular fragments are combined to create a target molecule. This approach is conceptually similar to the convergent total synthesis described above. In the context of drug discovery, fragment-based drug design (FBDD) involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. nih.gov While not directly a synthetic strategy in the same vein as total synthesis, the principles of combining pre-defined fragments can guide the synthetic plan. For the synthesis of this compound, one could consider a library of fluorinated benzoic acids and a library of naphthalene derivatives that can be systematically combined to generate a range of analogs.

Advanced Chemical Modifications and Derivatization Strategies of the 3 Fluoro 4 Naphthalen 2 Yl Benzoic Acid Core

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives with altered properties.

Esterification Reactions for Prodrug Design or Analytical Tagging

Esterification of the carboxylic acid is a fundamental strategy employed to enhance the pharmacokinetic profile of a parent drug or to introduce a detectable label for analytical purposes.

Analytical Tagging: Fluorescent tags can be introduced via esterification to enable sensitive detection in biological systems or chromatographic analyses. nih.govtcichemicals.com Reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) can react with the carboxylate to form highly fluorescent esters, allowing for detection at very low concentrations. tcichemicals.com This is particularly useful for studying the distribution and metabolism of the parent compound.

Table 1: Representative Esterification Reactions

| Ester Type | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH), POCl₃, Room Temperature | Prodrug Synthesis, Increased Lipophilicity | derpharmachemica.com |

| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ (cat.), Reflux | Prodrug Synthesis | scirp.org |

| Fluorescent Ester | Fluorescent Alcohol, DCC/DMAP, CH₂Cl₂ | Analytical Tagging, Bioimaging | nih.gov |

Amidation Reactions for Peptide Conjugation and Scaffold Diversification

Amide bond formation is a robust method for linking the 3-Fluoro-4-(naphthalen-2-YL)benzoic acid core to peptides or other amine-containing molecules, thereby diversifying its structure and potential biological targets.

Peptide Conjugation: The conjugation of this molecule to peptides can enhance target specificity, improve cellular uptake, or modulate its biological activity. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are commonly used. researchgate.netresearchgate.net This method activates the carboxylic acid to form an NHS ester, which then readily reacts with the N-terminal amine of a peptide to form a stable amide bond. researchgate.net This approach is widely used in the development of targeted drug delivery systems.

Scaffold Diversification: Reaction with a diverse library of amines can generate a wide range of amide derivatives. This approach is central to structure-activity relationship (SAR) studies in drug discovery, allowing for the exploration of how different substituents on the amide nitrogen affect biological activity.

Table 2: Common Amidation Coupling Agents

| Coupling Agent System | Description | Key Advantage | Reference |

|---|---|---|---|

| EDC / NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide | High efficiency and specificity under mild, often aqueous, conditions. | researchgate.net |

| DMTMM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Reactive ester intermediates are more stable to hydrolysis than those from EDC. | researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, often used for sterically hindered amines and acids. |

Formation of Acid Halides and Anhydrides as Synthetic Intermediates

The conversion of the carboxylic acid to more reactive intermediates like acid halides or anhydrides is a crucial step for facilitating subsequent nucleophilic acyl substitution reactions.

Acid Halides: 3-Fluoro-4-(naphthalen-2-YL)benzoyl chloride can be synthesized by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.comchemicalbook.com These acid chlorides are highly reactive electrophiles and serve as versatile precursors for the synthesis of esters, amides, and other derivatives under mild conditions, often without the need for coupling agents. chemicalbook.com

Acid Anhydrides: Symmetrical or mixed anhydrides can also be formed. For instance, reaction of the acid chloride with the parent carboxylic acid or another carboxylate salt can yield an anhydride. These intermediates are also effective acylating agents, though generally less reactive than acid chlorides.

Modifications of the Naphthalene (B1677914) Moiety

The extended aromatic system of the naphthalene ring provides further opportunities for functionalization, which can significantly influence the molecule's electronic properties and steric profile.

Introduction of Additional Substituents via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the naphthalene core allows for the introduction of a variety of functional groups. The position of substitution is governed by the directing effects of the existing substituent and the inherent reactivity of the naphthalene ring system.

Naphthalene itself is more reactive than benzene (B151609) towards electrophiles, with substitution kinetically favoring the C1 (α) position over the C2 (β) position due to a more stable carbocation intermediate. youtube.comscribd.comlibretexts.org In this compound, the naphthalene ring is substituted at the 2-position with a deactivating 3-fluoro-4-carboxyphenyl group. However, aryl groups are generally considered ortho, para-directing activators in EAS. Therefore, electrophilic attack is expected to be directed to the positions ortho and para to the point of attachment on the naphthalene ring. The most likely positions for substitution would be the C1 and C3 positions of the naphthalene ring. The outcome can be influenced by reaction conditions, with higher temperatures sometimes favoring the thermodynamically more stable product. youtube.comscribd.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. youtube.comlibretexts.org

Table 3: Predicted Regioselectivity of EAS on the Naphthalene Moiety

| Reaction | Typical Reagents | Predicted Major Product Position(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Nitro and 3-Nitro derivatives | youtube.comlibretexts.org |

| Bromination | Br₂ / FeBr₃ | 1-Bromo and 3-Bromo derivatives | youtube.com |

| Sulfonation | Fuming H₂SO₄ | Position depends on temperature (kinetic vs. thermodynamic control) | scribd.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Position depends on solvent and steric factors | libretexts.org |

Palladium-Catalyzed C-S and C-C Cross-Coupling for Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, offering a precise way to functionalize the naphthalene scaffold. nih.gov

To utilize these methods, a leaving group, typically a halide (Br, I) or a triflate, must first be installed on the naphthalene ring, for instance, via electrophilic halogenation as described above.

C-C Cross-Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an aryl halide, is a widely used method for creating new C-C bonds. researchgate.net For example, a brominated derivative of this compound could be coupled with various aryl or alkyl boronic acids to introduce new substituents. Other notable C-C coupling reactions include the Heck, Sonogashira, and Stille couplings. researchgate.netacs.org

C-S Cross-Coupling: The formation of carbon-sulfur bonds can be achieved through palladium-catalyzed coupling of an aryl halide with a thiol. This reaction allows for the introduction of thioether functionalities, which can be valuable for modulating biological activity or for use as synthetic handles for further modification.

These advanced derivatization strategies highlight the chemical tractability of the this compound core, enabling the systematic modification of its structure to optimize its properties for a range of scientific applications.

Ring Modification and Heterocycle Fusion Strategies

The naphthalene and phenyl rings of the core structure are prime targets for modification to modulate the molecule's steric bulk, electronic properties, and potential for new interactions. One common strategy involves the introduction of additional substituents onto the naphthalene moiety. For instance, the substitution of the naphthalene ring with bulky groups can lead to significant increases in binding potency for certain biological targets. nih.gov

Furthermore, the benzoic acid portion can be utilized to form heterocyclic structures. The reaction of the carboxylic acid with appropriate bifunctional reagents can lead to the formation of oxadiazoles, a class of heterocycles with known biological activity. google.com This strategy effectively replaces the carboxylic acid with a bioisosteric equivalent, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Potential Heterocyclic Fusions with the this compound Core

| Starting Moiety | Reagents/Conditions | Resulting Heterocycle | Potential Impact |

|---|---|---|---|

| Naphthalene | Hydrazine derivatives, POCl₃/DMF | Fused Pyrazole | Introduction of H-bond donors/acceptors, altered geometry |

| Naphthalene | Hydroxylamine | Fused Isoxazole | Modified electronic distribution, potential for new interactions |

| Benzoic Acid | Hydrazine, activating agent | Oxadiazole | Bioisosteric replacement of carboxylic acid, improved metabolic stability |

Exploration of the Fluoro Substituent for Conformational and Electronic Effects

The fluorine atom at the 3-position of the benzoic acid ring plays a crucial role in dictating the molecule's conformational preferences and electronic landscape. The high electronegativity of fluorine can influence the acidity of the carboxylic acid group and create localized dipole moments. This can be critical for modulating interactions with biological targets.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonds with C-H groups, which can contribute to the stabilization of specific conformations in the solid state and in solution. nih.gov The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance binding affinity and metabolic stability.

Development of Linker Chemistries for Bioconjugation and Material Applications

The carboxylic acid group of this compound is an ideal handle for the attachment of linkers, enabling its use in bioconjugation and materials science. Standard peptide coupling chemistries can be employed to attach the molecule to peptides, proteins, or other biomolecules. This involves the activation of the carboxylic acid with reagents like EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) followed by reaction with an amine-containing biomolecule.

For material applications, the benzoic acid can be converted into other functional groups suitable for polymerization or surface immobilization. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to an acrylate (B77674) or methacrylate, would yield a monomer that can be incorporated into polymer chains.

The development of linker chemistries also includes the synthesis of derivatives with terminal functional groups amenable to click chemistry, such as alkynes or azides. This would allow for the efficient and specific attachment of the this compound core to a wide range of substrates.

Table 2: Linker Chemistries for this compound

| Functionalization Strategy | Reagents | Resulting Functionality | Application |

|---|---|---|---|

| Amide Bond Formation | EDC, NHS, Amine-containing molecule | Amide | Bioconjugation |

| Esterification | Alcohol, Acid catalyst | Ester | Prodrugs, Material Science |

| Click Chemistry Handle | Propargylamine, EDC/NHS | Terminal Alkyne | Bioconjugation, Material Science |

| Polymerizable Group | 1. LiAlH₄ 2. Acryloyl chloride | Acrylate | Polymer Synthesis |

Rational Design of Analog Libraries via Parallel Synthesis

The this compound scaffold is well-suited for the generation of analog libraries using parallel synthesis techniques. This allows for the rapid exploration of the chemical space around the core structure to identify compounds with optimized properties. A key synthetic strategy for generating such libraries is the Suzuki-Miyaura cross-coupling reaction.

A library could be designed by coupling a variety of substituted naphthalene boronic acids with a 4-bromo-3-fluorobenzoic acid ester. Alternatively, a single naphthalene boronic acid could be coupled with a library of substituted 4-bromobenzoic acid derivatives. The resulting esters can then be hydrolyzed in parallel to yield the final carboxylic acids.

Further diversification can be achieved by converting the carboxylic acid group of the coupled products into a library of amides or esters. This can be accomplished by reacting the acid with a diverse set of amines or alcohols in a parallel format. The synthesis of hydrazone derivatives from a related aldehyde is an example of how a library of analogs can be efficiently created. nih.gov This high-throughput approach enables the systematic investigation of structure-activity relationships (SAR).

Computational and Theoretical Investigations of 3 Fluoro 4 Naphthalen 2 Yl Benzoic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These calculations provide a foundational understanding of electronic structure, conformational possibilities, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govnih.gov For 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, DFT calculations, typically using a basis set like B3LYP/6-311+G(d,p), are employed to optimize the molecular geometry and analyze its electronic structure. nih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Quantum chemical reactivity analyses based on these calculations help in understanding the molecule's potential for intermolecular interactions, which is crucial for predicting its biological activity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties This table presents illustrative data based on typical results for analogous compounds. Actual values require specific calculations for the target molecule.

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | 4.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |

The three-dimensional structure of this compound is not rigid. Rotations around single bonds give rise to different conformers, each with a distinct energy level. The most important conformational variables are the dihedral angle between the benzoic acid ring and the naphthalene (B1677914) ring, and the orientation of the carboxylic acid group. nih.govuc.pt

The presence of the fluorine atom at the 3-position (ortho to the naphthalene substituent) introduces significant steric hindrance. This forces the naphthalene and benzoic acid rings to adopt a non-planar arrangement, resulting in a large dihedral angle between them to minimize steric repulsion. nih.gov This is a common feature in ortho-substituted biphenyl (B1667301) systems.

Furthermore, the carboxylic acid group itself can exist in two main planar conformations relative to the benzene (B151609) ring: cis and trans, defined by the O=C-O-H dihedral angle. uc.pt For most benzoic acids, the cis conformer, where the hydroxyl proton is oriented toward the carbonyl oxygen, is significantly lower in energy. uc.pt For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-fluorine atom could potentially stabilize certain conformers. Computational studies on similar fluorinated benzoic acids have explored the relative energies of these different rotational isomers to map out the potential energy surface. uc.ptrsc.org

Table 2: Hypothetical Conformational Data This table illustrates potential conformers and their relative energies based on principles from related molecules.

| Conformer | Dihedral Angle (Naphthyl-Phenyl) | Carboxylic Acid Orientation | Relative Energy (kJ/mol) |

| 1 | ~45° | cis | 0.0 (most stable) |

| 2 | ~135° | cis | 5.2 |

| 3 | ~45° | trans | 17.1 |

| 4 | ~135° | trans | 22.5 |

DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, such as its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. actascientific.comnih.gov By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions (e.g., stretching, bending). actascientific.com For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid, the C-F stretch, and various C-H and C=C stretching modes of the aromatic rings. globalscientificjournal.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict 1H and 13C NMR chemical shifts, providing valuable data for structural confirmation. actascientific.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations are often performed in a vacuum (gas phase), a molecule's behavior in a biological system occurs in a solvent, typically water. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By simulating the compound in a box of explicit solvent molecules, MD can reveal how interactions with the solvent affect its conformational preferences and dynamic behavior. nih.govrsc.org

For this compound, MD simulations could be used to explore how the equilibrium between different conformers changes in solvents of varying polarity. nih.govmdpi.com For instance, polar solvents might stabilize more extended or 'open' conformations by forming hydrogen bonds with the carboxylic acid group, while non-polar solvents might favor more compact, 'closed' structures driven by intramolecular forces. researchgate.net These simulations provide a dynamic picture of the molecule, highlighting its flexibility and the range of shapes it can adopt in solution, which is essential for understanding its interaction with biological targets. nih.gov

Molecular Docking Studies with Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.govijpsjournal.com This technique is central to structure-based drug design. For this compound and its analogues, docking studies can identify potential protein targets and elucidate the molecular basis for their activity. Analogous naphthalene and benzoic acid derivatives have been studied as inhibitors of targets like histone deacetylases (HDACs) and tubulin. ijpda.orgnih.gov

In a typical docking study, the 3D structure of the ligand is placed into the binding site of a protein, and an algorithm samples numerous positions and orientations, scoring each based on a force field that estimates the binding affinity. nih.gov The results reveal the most likely binding pose and the specific intermolecular interactions that stabilize the complex.

For this compound, key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), likely interacting with polar or charged amino acid residues (e.g., Arginine, Lysine, Aspartate) in the active site.

π-π Stacking: The extensive aromatic system of the naphthalene ring can engage in favorable π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The naphthalene moiety also provides a large hydrophobic surface that can fit into non-polar pockets of the receptor.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other specific electrostatic interactions within the binding site.

By analyzing these binding modes, researchers can understand the structure-activity relationship and rationally design more potent and selective analogues. nih.gov

Table 3: Potential Protein Targets and Key Interactions for Analogous Compounds

| Potential Protein Target | Rationale for Targeting | Key Interacting Residues (from studies on analogues) |

| Histone Deacetylase 8 (HDAC8) | Naphthalene-based compounds have shown inhibitory activity. ijpda.orgneliti.com | Zinc ion in the active site, polar residues for H-bonding with the acid. |

| Tubulin (Colchicine Site) | Naphthalene-containing sulphonamides are known tubulin polymerization inhibitors. nih.gov | Cys, Leu, Ala, Val in the hydrophobic colchicine-binding pocket. nih.gov |

| SARS-CoV-2 Main Protease | Benzoic acid derivatives have been investigated as potential inhibitors. nih.gov | Cys, His, Glu, Ser in the catalytic site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational methodology that aims to correlate the chemical structure of compounds with their biological activities through mathematical models. frontiersin.org This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their efficacy. frontiersin.org

The creation of a QSAR model begins with a dataset of molecules with known biological activities. fda.gov For each molecule, a set of numerical values, known as molecular descriptors, are calculated to represent its physicochemical properties. frontiersin.org Statistical techniques, ranging from multiple linear regression to more advanced machine learning algorithms, are then employed to build a model that links these descriptors to the observed activity. fda.gov

The robustness and predictive power of these models are rigorously assessed through cross-validation and the use of external test sets. fda.gov A well-validated QSAR model can serve as a powerful tool for predicting the biological activity of untested or even unsynthesized analogs of this compound.

A significant outcome of QSAR studies is the identification of the key molecular features that drive biological activity. frontiersin.org These features are represented by physicochemical descriptors. For aromatic carboxylic acids like this compound and its analogs, several types of descriptors are particularly relevant:

Hydrophobicity: Often quantified by LogP, this descriptor is crucial as hydrophobic interactions are common in protein-ligand binding. researchgate.netnih.gov

Electronic Properties: Descriptors such as the Hammett constant, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic nature of the molecule, which governs electrostatic and aromatic interactions. frontiersin.orgniscpr.res.in The aromatic character itself is a key descriptor influencing drug efficacy. researchgate.netnih.gov

Steric Parameters: Molar refractivity and other descriptors of molecular size and shape are important for ensuring a good fit within the target's binding site. frontiersin.orgnih.gov

Topological Indices: These descriptors capture information about the connectivity and branching of a molecule. frontiersin.org

A QSAR study on benzoylaminobenzoic acid derivatives, for instance, revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, like hydroxyl groups, also proved to be beneficial. nih.gov

The following interactive table summarizes key physicochemical descriptors and their potential influence on the biological activity of compounds like this compound.

Table 5: Important Physicochemical Descriptors in QSAR

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Hydrophobicity | LogP | Often positively correlated with binding affinity. nih.gov |

| Electronic | Aromaticity | Enhances binding through π-π stacking and other interactions. researchgate.netnih.gov |

| Electronic | HOMO/LUMO Energy Gap | A smaller gap can indicate higher reactivity. niscpr.res.in |

| Steric | Molar Refractivity | Can be positively or negatively correlated depending on binding site size. nih.gov |

| Topological | Wiener Index | Relates to molecular branching and compactness. frontiersin.org |

Cheminformatics Approaches for Virtual Screening and Compound Prioritization

Cheminformatics leverages computational tools to manage and analyze large chemical datasets, playing a vital role in identifying promising new drug candidates from vast virtual libraries. nih.gov This process, known as virtual screening, significantly accelerates the early phases of drug discovery. nih.gov

Structure-based virtual screening (SBVS) is a prominent approach, particularly when the three-dimensional structure of the biological target is known. nih.gov This method involves docking large numbers of compounds into the target's binding site and ranking them based on their predicted binding affinities. nih.govresearchgate.net For example, a virtual screening of benzoic acid derivatives against the Trypanosoma cruzi trans-sialidase enzyme identified several potential inhibitors with promising binding energies. nih.gov

Ligand-based virtual screening (LBVS) is employed when the target structure is unknown. This method relies on the principle of molecular similarity, where compounds structurally similar to a known active molecule are presumed to have similar biological effects.

Following the initial screening, a crucial step is compound prioritization . This involves filtering the initial "hits" based on a variety of predicted properties beyond just binding affinity. These can include ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential toxicity, and synthetic feasibility. The goal is to select a manageable number of diverse and promising compounds for synthesis and experimental validation. The use of artificial intelligence and machine learning is increasingly being integrated into these platforms to improve the accuracy and efficiency of virtual screening. nih.gov

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Naphthalen 2 Yl Benzoic Acid Analogues in Biological Contexts

Impact of Fluoro Substitution on Biological Activity and Selectivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and selectivity. In the context of 3-fluoro-4-(naphthalen-2-yl)benzoic acid analogues, the fluoro-substituent has demonstrated a notable influence on biological outcomes.

The high electronegativity and small van der Waals radius of the fluorine atom can lead to unique conformational preferences and electronic perturbations within the molecule. This alteration in electron density distribution can affect how the molecule interacts with its biological target. For instance, in a series of quinazoline (B50416) derivatives, which share structural similarities with the benzoic acid scaffold, halogen substitutions on the phenyl ring, including fluorine, were shown to enhance inhibitory activity against Aurora A kinase. mdpi.com Specifically, compounds bearing a halogen at this position demonstrated higher potency compared to their unsubstituted counterparts. mdpi.com

Furthermore, fluoro-substitution can be employed as a bioisosteric strategy to enhance metabolic stability. nih.gov In one study, replacing a metabolically labile position with a fluorine atom led to a twofold increase in liver microsomal stability in both rat and human species, without compromising the desired cytotoxic effects. nih.gov This highlights the dual role of fluorine in not only potentially improving binding interactions but also in enhancing the pharmacokinetic profile of the molecule. The strategic placement of fluorine can therefore be a key determinant of both the potency and the drug-like properties of these analogues.

Role of the Carboxylic Acid Group in Receptor Recognition and Binding

The carboxylic acid group is a prominent feature in a vast number of biologically active compounds, and its role in the context of this compound analogues is critical for receptor interaction. wiley-vch.de This functional group is typically ionized at physiological pH, which enhances water solubility and provides a key point of interaction with biological targets through the formation of hydrogen bonds and ionic interactions. wiley-vch.de

Studies on structurally related compounds have underscored the essential nature of the carboxylic acid moiety for biological activity. For example, in a series of quinazoline-based inhibitors of Aurora A kinase, the presence of a free carboxylic group was found to be crucial for competitive binding within the ATP-binding site. mdpi.com It was suggested that this group participates in essential hydrogen bonding with key amino acid residues in the active site. mdpi.com When the carboxylic acid was converted to its corresponding ester, the inhibitory activity against the kinase was significantly diminished, revealing the critical role of the free acid. mdpi.com This suggests that the carboxylate provides a hydrogen bond donor/acceptor environment that is vital for anchoring the ligand to its target. mdpi.com The interaction of the carboxylic group with metallic ions has also been noted as a strong binding event in related molecules. researchgate.net

| Compound Modification | Target | Effect on Activity |

| Esterification of Carboxylic Acid | Aurora A Kinase | Reduced inhibitory activity |

Influence of Naphthalene (B1677914) Ring Modifications on Molecular Interactions

The naphthalene ring system is a key structural component, providing a large, rigid, and lipophilic surface that can engage in significant van der Waals and π-stacking interactions with biological targets. Modifications to this ring system can profoundly affect binding affinity and selectivity.

Research on analogues with modified naphthalene or related aromatic systems has shown that such changes can fine-tune receptor selectivity. For example, studies on 6'-substituted naphthalene-2-carboxylic acid analogues demonstrated that these compounds could act as subtype-selective ligands for retinoic acid receptors (RARs). nih.gov Certain substitution patterns on the naphthalene ring led to strong activation of the RARγ subtype while showing no activity at the RARα subtype. nih.gov This indicates that the naphthalene moiety is not merely a passive scaffold but an active participant in dictating receptor-specific interactions.

Furthermore, the electronic properties of the naphthalene ring can be modulated through substitutions, such as perfluorohalogenation, which has been shown to enhance π-hole bonding and intermolecular stacking interactions. rsc.org The development of naphthalene-modified metallosalen complexes has also highlighted that the extended π-conjugated aromatic structure can improve DNA-binding affinity and cytotoxic efficacy in cancer cell lines. nih.gov These findings collectively suggest that modifications to the naphthalene ring—whether through substitution or incorporation into larger systems—are a powerful tool for modulating the molecular interactions and biological profile of this class of compounds.

Investigation of Linker Chemistry and Scaffold Variations on Activity

A compelling example of the linker's importance comes from a study on dopamine (B1211576) D3 receptor ligands, where a carboxamide linker was found to be critical for high-affinity binding and selectivity. nih.gov In this series, analogues containing an amide linker were potent and highly selective for the D3 receptor over the D2 receptor. nih.gov However, when the carbonyl group of the amide linker was removed to create an amine-linked analogue, the binding affinity at the D3 receptor was dramatically reduced by over 100-fold, while the affinity for the D2 receptor remained similar. nih.gov This demonstrates that the carbonyl group of the linker is a key pharmacophoric element for D3 receptor recognition.

Scaffold variations have also been shown to impact activity significantly. For instance, in a series of kinase inhibitors based on a 3H-pyrazolo[4,3-f]quinoline scaffold, even minor substitutions on the core structure led to substantial changes in potency. nih.gov Replacing a secondary amine (-NH-) on the scaffold with a tertiary amine (-NMe-) resulted in a significant drop in the inhibition of both haspin and FLT3 kinases. nih.gov

Table: Impact of Linker and Scaffold Modifications on Biological Activity

| Compound Series | Modification | Target | Result |

|---|---|---|---|

| Dopamine Receptor Ligands | Amide linker replaced with Amine linker | D3 Receptor | >100-fold reduction in binding affinity. nih.gov |

| Kinase Inhibitors | -NH- on scaffold replaced with -NMe- | Haspin Kinase | Inhibition dropped from 77% to 26% at 50 nM. nih.gov |

Identification of Pharmacophoric Features through SAR Analysis

Through the systematic SAR studies detailed in the preceding sections, a pharmacophoric model for the biological activity of this compound analogues can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect.

Based on the available data, key pharmacophoric features include:

An Aromatic Ring System: The naphthalene moiety serves as a crucial hydrophobic and π-stacking region for engaging with the receptor. Modifications on this ring can tune selectivity. nih.gov

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a critical feature, likely acting as a hydrogen bond donor and acceptor to anchor the molecule in the binding site of its target, as seen in related kinase inhibitors. mdpi.com Its presence as a free acid is often essential for high potency. mdpi.com

A Halogen Substituent: The fluoro group on the benzoic acid ring can enhance metabolic stability and contribute to binding affinity through electronic effects. mdpi.comnih.gov

An Optimal Linker: In analogues where a linker is present, its chemical nature is paramount. For instance, a carboxamide linker, specifically the carbonyl group, was identified as a pivotal feature for high-affinity D3 receptor binding, distinguishing it from the D2 receptor pharmacophore. nih.gov

These features collectively define the structural requirements for interaction with specific biological targets and provide a roadmap for the design of new, more potent, and selective molecules.

Stereoelectronic Effects on Biological Potency

The biological potency of a drug molecule is not solely dependent on its constituent atoms but also on their three-dimensional arrangement and electronic properties—collectively known as stereoelectronic effects. The introduction of a fluorine atom at the 3-position of the benzoic acid ring in this compound is a prime example of how such effects can be leveraged.

Fluorine's high electronegativity creates a significant electronic perturbation in the aromatic ring, influencing the electron density distribution across the entire system. This can alter the pKa of the carboxylic acid group, affect the molecule's dipole moment, and influence its ability to participate in hydrogen bonding and other non-covalent interactions. The electron-withdrawing nature of fluorine can also impact the conformational preferences of the molecule, favoring a geometry that is more complementary to the receptor's binding site compared to its non-fluorinated analogue.

The title compound, 3-fluoro-4-methylbenzoic acid, which is a fragment of the main structure, is known to have a nearly planar molecular structure. researchgate.net The interplay between the electronic nature of the fluoro-substituent and the steric profile of the adjacent naphthalene ring likely dictates the preferred torsional angle between the benzoic acid and naphthalene ring systems. This preferred conformation, stabilized by stereoelectronic effects, is critical for presenting the key pharmacophoric features in the correct orientation for optimal receptor binding, thereby directly influencing biological potency.

Mechanistic Studies of Biological Interactions for 3 Fluoro 4 Naphthalen 2 Yl Benzoic Acid Analogues in Vitro Focus

Target Identification and Validation through Biochemical Assays

Biochemical assays have been crucial in identifying the molecular targets of analogues related to 3-Fluoro-4-(naphthalen-2-yl)benzoic acid. The primary targets identified for these compounds are members of the nuclear receptor superfamily, specifically the Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs).

A prominent analogue, Bexarotene (B63655) , selectively binds to and activates the three subtypes of RXR (RXRα, RXRβ, and RXRγ). drugbank.com Once activated, these receptors form homodimers (RXR/RXR) or heterodimers with other nuclear receptors (e.g., RARs, LXR, TR) and function as transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. drugbank.comnih.govelsevierpure.com The ability of bexarotene to induce RXR homodimerization is a key therapeutic mechanism, leading to apoptosis and inhibition of proliferation in cancer cells. nih.govelsevierpure.com

Another significant analogue, CD437 (also known as AHPN), is identified as a selective agonist for the Retinoic Acid Receptor γ (RARγ). medchemexpress.comnih.govaacrjournals.orgmedkoo.com Its pro-apoptotic activity in various cancer cell lines has been linked to this interaction. aacrjournals.org However, further studies revealed that CD437's potent anti-tumor effects might also proceed through an alternative, RAR-independent pathway. Forward genetic screening and in vitro assays have demonstrated that CD437 is also a direct inhibitor of the enzyme DNA Polymerase α (POLA1), which is essential for initiating DNA replication. nih.govnih.gov This dual-targeting capability highlights the complex pharmacology of this class of compounds.

Enzyme Inhibition and Activation Profiling (e.g., Histone Deacetylase Inhibition, Kinase Inhibition)

While many anticancer agents function through the inhibition of critical enzymes like kinases or histone deacetylases (HDACs), specific data on the inhibitory activity of this compound against these enzyme classes is not extensively documented in public literature.

However, as mentioned previously, the analogue CD437 has been identified as a direct inhibitor of DNA Polymerase α (POLA1). nih.govnih.gov In vitro experiments showed that CD437 inhibits the activity of recombinant POLA1, and this inhibition is abrogated by mutations that confer resistance to the compound in cancer cells. nih.govnih.gov This finding points to a clear enzymatic inhibition mechanism contributing to its cytotoxic effects.

There is currently a lack of evidence to suggest that this compound or its immediate analogues are significant inhibitors of histone deacetylases or major kinase families.

Receptor Binding Assays and Agonist/Antagonist Activity Evaluation

The primary mechanism of action for analogues of this compound involves binding to and modulating the activity of nuclear retinoid receptors.

Retinoid X Receptor (RXR): The analogue Bexarotene is a well-established RXR-selective agonist. drugbank.comstressmarq.comwikipedia.org It binds with high affinity to all three RXR subtypes (RXRα, RXRβ, RXRγ), activating them to regulate gene transcription. drugbank.com This selective activation is crucial for its therapeutic effects, particularly in cutaneous T-cell lymphoma (CTCL). nih.govelsevierpure.comnih.gov The development of bexarotene analogues aims to enhance this RXR selectivity and potency to improve therapeutic outcomes and reduce side effects associated with off-target receptor activation. nih.govelsevierpure.com

Retinoic Acid Receptor (RAR): The analogue CD437 is a selective agonist of RARγ. medchemexpress.comnih.govselleck.co.jptocris.com It has been shown to trigger apoptosis in a variety of malignant cell types through its interaction with this receptor. aacrjournals.org However, some of its apoptotic effects have been observed to be independent of RARγ activation, suggesting multiple mechanisms of action. aacrjournals.orgmedkoo.com

LPA2 Receptor: There is no significant information available in the reviewed literature to suggest that this compound or its close analogues interact with the lysophosphatidic acid (LPA) receptors, including LPA2.

Currently, there are no available studies indicating that this compound or its analogues function as allosteric modulators of their target receptors. Their activity is described as that of direct agonists, binding to the orthosteric ligand-binding pocket of the receptors.

Cellular Pathway Modulation Studies in Cell Lines

The interaction of these compounds with their molecular targets initiates downstream signaling cascades that ultimately determine the cellular response, such as the inhibition of cell growth and induction of apoptosis.

Analogues of this compound have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. The synthetic retinoid analogue CD437 , in particular, has been shown to be a potent inhibitor of cell growth. It induces dose-dependent growth inhibition and apoptosis in various cancer types, including lung cancer, melanoma, and ovarian carcinoma. medchemexpress.com The concentrations required for 50% growth inhibition (IC50) are often in the sub-micromolar to low micromolar range, highlighting its potent cytotoxic activity. medchemexpress.com

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| H460 | Lung Cancer | ~0.5 | medchemexpress.com |

| SK-MES-1 | Lung Cancer | ~0.4 | medchemexpress.com |

| A549 | Lung Cancer | ~3 | medchemexpress.com |

| H292 | Lung Cancer | ~0.85 | medchemexpress.com |

| IGROV-1 | Ovarian Carcinoma | 0.35 | medchemexpress.com |

| SK-Mel-23 | Melanoma | ~0.1 | medchemexpress.com |

| MeWo | Melanoma | ~10 | medchemexpress.com |

Analysis of Apoptosis Induction Pathways (e.g., Bak/Bax-dependent mechanisms, Caspase-3 activation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. For aromatic compounds analogous to this compound, the intrinsic mitochondrial pathway is a primary focus of investigation. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like Bak and Bax.

Upon receiving an apoptotic stimulus, Bak and Bax can undergo a conformational change, leading to their oligomerization on the mitochondrial outer membrane. This process increases membrane permeability, resulting in the release of cytochrome c into the cytoplasm. The released cytochrome c is a key component in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. Subsequently, caspase-9 activates executioner caspases, most notably caspase-3, which then cleaves a multitude of cellular substrates, culminating in the systematic dismantling of the cell.

Studies on various naphthalene (B1677914) and benzoic acid derivatives have shown their potential to trigger these events. The planar naphthalene ring can facilitate intercalation into cellular components or binding to protein pockets, while the carboxylic acid group can form hydrogen bonds, potentially initiating stress signals that converge on the mitochondria. The fluorine atom can enhance the molecule's bioavailability and binding affinity through favorable electrostatic interactions. It is hypothesized that analogues of this compound could initiate apoptosis by inducing mitochondrial stress, leading to Bak/Bax activation and the subsequent caspase cascade.

Table 1: Apoptotic Activity of Analogue Compounds

| Compound Class | Observed Mechanism | Key Proteins Involved |

|---|---|---|

| Naphthalene Derivatives | Induction of mitochondrial stress, DNA damage | p53, Bax, Caspase-3 |

| Benzoic Acid Derivatives | Disruption of cellular homeostasis, ROS generation | Bak, Caspase-9, Caspase-3 |

Cellular Uptake and Subcellular Localization Studies

The efficacy of a bioactive compound is contingent on its ability to cross the cell membrane and reach its intracellular target. For analogues of this compound, cellular uptake is likely governed by passive diffusion, influenced by the molecule's physicochemical properties.

Once inside the cell, subcellular localization is determined by the molecule's affinity for different organelles. Given its lipophilic character, a significant portion of the compound may associate with lipid-rich structures, such as the endoplasmic reticulum and mitochondrial membranes. This localization is particularly relevant for the induction of apoptosis, as accumulation in the mitochondria could directly trigger the intrinsic pathway. Techniques like fluorescence microscopy, using tagged analogues, would be required to definitively map the subcellular distribution of this class of compounds. Studies on fluorinated nanoparticles have demonstrated that fluorination can be a tool for tracking and targeting within cellular environments. nih.gov

Characterization of Molecular Mechanisms Underlying Antimicrobial Activity (e.g., bacterial cell membrane disruption)

Benzoic acid and its derivatives are well-known for their antimicrobial properties. microbiologysociety.org The primary mechanism of action for many of these compounds, particularly against bacteria, involves the disruption of the cell membrane. epa.gov

The antimicrobial activity of acidic compounds is often pH-dependent. In an acidic environment, the carboxylic acid group of a benzoic acid analogue remains largely in its undissociated, lipophilic form. This allows the molecule to readily diffuse across the bacterial cell membrane. microbiologysociety.org Once inside the more alkaline cytoplasm of the bacterium, the acid dissociates, releasing a proton and the carboxylate anion.

This process has two major disruptive effects:

Cytoplasmic Acidification: The release of protons can lower the internal pH, inhibiting the function of critical enzymes and disrupting metabolic processes.

Anion Accumulation: The charged anion is less able to diffuse back out of the cell, leading to its accumulation. This can cause osmotic stress and disrupt membrane potential, ultimately compromising membrane integrity.

The naphthalene component of this compound would enhance its ability to intercalate into the lipid bilayer, potentially exacerbating membrane destabilization. Bacterial degradation pathways for naphthalene and benzoic acid are well-characterized, indicating these are recognized substrates for microbial metabolic systems. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Derivative | Target Microorganism | Postulated Mechanism |

|---|---|---|

| Benzoic Acid | Escherichia coli, Staphylococcus aureus | Cytoplasmic acidification, membrane stress microbiologysociety.org |

| Salicylic Acid (2-hydroxybenzoic acid) | Various bacteria and fungi | Membrane disruption, enzyme inhibition microbiologysociety.org |

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., SPR, NMR)

To fully understand the molecular mechanism of a bioactive compound, it is essential to identify its specific protein targets and characterize the binding interactions. Biophysical techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics (association and dissociation rates) and affinity between a ligand (such as this compound) and a target protein immobilized on a sensor chip. This technique can screen a wide range of proteins to identify potential binding partners and provide quantitative data on the strength and stability of the interaction in real-time, without the need for labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, atomic-level information about protein-ligand interactions. Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues in the protein that are involved in binding the ligand. Saturation Transfer Difference (STD) NMR can be used to map the epitope of the ligand that makes direct contact with the protein. For a molecule like this compound, NMR could reveal how the naphthalene ring sits (B43327) in a hydrophobic pocket and which residues interact with the fluoro and carboxyl groups.

For analogues of this compound, these studies would likely reveal binding driven by:

Hydrophobic Interactions: Involving the naphthalene ring system and hydrophobic pockets in target proteins.

Hydrogen Bonding: Mediated by the carboxylic acid group with polar residues.

Halogen Bonding/Electrostatic Interactions: Involving the fluorine atom, which can enhance binding affinity and specificity.

These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bak |

| Bax |

| Cytochrome c |

| Caspase-3 |

| Caspase-9 |

| Benzoic acid |

Analytical Methodologies for the Characterization and Quantification of 3 Fluoro 4 Naphthalen 2 Yl Benzoic Acid and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are paramount for determining the chemical structure of a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their internal architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), as well as other magnetically active nuclei like fluorine (¹⁹F NMR).

For 3-Fluoro-4-(naphthalen-2-yl)benzoic acid, ¹H NMR would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the naphthalene (B1677914) and benzene (B151609) rings would appear as multiplets, with their specific chemical shifts and coupling constants determined by their positions relative to the fluorine atom, the carboxylic acid group, and the other aromatic ring. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative fluorine and oxygen atoms would be significantly shifted downfield. The presence of the fluorine atom would also introduce C-F coupling, which can be a useful diagnostic tool.

¹⁹F NMR is particularly valuable for fluorinated compounds. A single signal would be expected for this compound, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the benzoic acid ring.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.)

| Technique | Expected Chemical Shift (ppm) | Description |

| ¹H NMR | >10 | Broad singlet, Carboxylic acid proton |

| 7.0 - 8.5 | Multiplets, Aromatic protons (naphthalene and benzene rings) | |

| ¹³C NMR | >165 | Carboxylic acid carbonyl carbon |

| 110 - 165 | Aromatic carbons, with C-F coupling observed | |

| ¹⁹F NMR | -110 to -120 | Singlet or doublet, Fluorine on the benzene ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-F bond would show a strong absorption in the 1000-1300 cm⁻¹ region. Additionally, C=C stretching vibrations from the aromatic rings would be observed in the 1450-1600 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on general IR correlation tables.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carbonyl) | 1680 - 1720 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F (Fluoroaromatic) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or [M-H]⁻ depending on the ionization technique used. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) or other characteristic fragments.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound, with its extended conjugation between the naphthalene and benzene rings, would be expected to show strong UV absorption. The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to various electronic transitions within the molecule. This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound.

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be developed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.

The compound would be detected by a UV detector set at one of its absorption maxima. A pure sample of this compound would show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of other peaks would indicate impurities. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, often expressed as a percentage of the total peak area. A typical purity requirement for a pharmaceutical intermediate or research chemical is >95%.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids (Note: This is a general method and would need to be optimized for this compound.)

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λ_max (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their low volatility and high polarity, which can lead to broad, asymmetrical peaks and poor resolution. colostate.edu To overcome these limitations, a derivatization step is often necessary to convert the carboxylic acid group into a less polar and more volatile ester derivative. colostate.edu

Common derivatization reagents for carboxylic acids in GC analysis include diazomethane (B1218177) and its less toxic alternatives, which convert carboxylic acids into their corresponding methyl esters. colostate.edu For instance, in the analysis of related naphthalene-containing carboxylic acids, such as 2-naphthoic acid, methylation is a common strategy to facilitate GC separation and detection. researchgate.net The resulting methyl ester of this compound would exhibit increased volatility, making it amenable to GC analysis. The separation would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase. Detection can be achieved using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for more selective and sensitive detection, providing both quantitative data and structural information. nih.gov

Table 1: Hypothetical GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Diazomethane or Trimethylsilyldiazomethane |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-400 m/z |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of charged species. nih.govnih.gov Given that this compound is a carboxylic acid, it will be negatively charged at a pH above its pKa, making it suitable for CE analysis. CE is known for its short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field. nih.gov For the analysis of aromatic carboxylic acids, the use of a basic buffer (e.g., borate (B1201080) or phosphate (B84403) buffer) would ensure the deprotonation of the carboxylic acid group, facilitating its migration towards the anode. The inherent UV absorbance of the naphthalene moiety would allow for direct UV detection. The choice of buffer pH and concentration, applied voltage, and capillary dimensions are critical parameters that need to be optimized to achieve the desired separation and sensitivity. nih.govnih.gov While direct analysis is feasible, derivatization can be employed to enhance detection sensitivity, particularly when using fluorescence detection. acs.org

Advanced Derivatization Techniques for Enhanced Detection Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For this compound, derivatization of the carboxylic acid group can significantly enhance detection sensitivity and selectivity in both chromatographic and electrophoretic methods. nih.govoup.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the analytical system. This is the most common approach for carboxylic acids. oup.com The reaction converts the polar carboxylic acid group into a derivative that is more amenable to separation and detection. For instance, esterification with a fluorescently tagged alcohol can produce a highly fluorescent derivative suitable for sensitive fluorescence detection in HPLC or CE. nih.govchromforum.org